2-[(6-Methoxy-4-methylquinazolin-2-YL)amino]-4'-methyl-2'-(pyrrolidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one
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Overview
Description
2-[(6-Methoxy-4-methylquinazolin-2-YL)amino]-4’-methyl-2’-(pyrrolidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-YL)amino]-4’-methyl-2’-(pyrrolidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, which is then functionalized with various substituents to achieve the desired compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of quinazoline N-oxides, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-YL)amino]-4’-methyl-2’-(pyrrolidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 2-[(6-Methoxy-4-methylquinazolin-2-YL)amino]-4’-methyl-2’-(pyrrolidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one stands out due to its unique combination of substituents, which confer specific biological activities. Similar compounds include:
- 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
- 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one .
Properties
Molecular Formula |
C23H24N8O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H24N8O2/c1-13-16-10-15(33-3)6-7-18(16)27-21(25-13)30-22-28-19(11-20(32)29-22)17-12-24-23(26-14(17)2)31-8-4-5-9-31/h6-7,10-12H,4-5,8-9H2,1-3H3,(H2,25,27,28,29,30,32) |
InChI Key |
FEURQXJMBJBEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCC5)OC |
Origin of Product |
United States |
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